(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 156047-39-1
VCID: VC21303575
InChI: InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1
SMILES: CCOC(=O)C(CC(C)(C)F)N
Molecular Formula: C8H16FNO2
Molecular Weight: 177.22 g/mol

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate

CAS No.: 156047-39-1

Cat. No.: VC21303575

Molecular Formula: C8H16FNO2

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate - 156047-39-1

Specification

CAS No. 156047-39-1
Molecular Formula C8H16FNO2
Molecular Weight 177.22 g/mol
IUPAC Name ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate
Standard InChI InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1
Standard InChI Key MJEBOMLXSMSDDI-LURJTMIESA-N
Isomeric SMILES CCOC(=O)[C@H](CC(C)(C)F)N
SMILES CCOC(=O)C(CC(C)(C)F)N
Canonical SMILES CCOC(=O)C(CC(C)(C)F)N

Introduction

IdentifierValue
CAS Number156047-39-1
Molecular FormulaC₈H₁₆FNO₂
Molecular Weight177.22 g/mol
IUPAC NameEthyl (2S)-2-amino-4-fluoro-4-methylpentanoate
InChIInChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1
InChIKeyMJEBOMLXSMSDDI-LURJTMIESA-N
PubChem CID11448743

Alternative Nomenclature and Synonyms

The compound is also known by several synonyms in scientific literature and commercial catalogs:

  • (S)-gamma-fluoroleucine ethyl ester

  • Ethyl 4-fluoro-L-leucinate

  • L-Leucine, 4-fluoro-, ethyl ester

  • Gamma-FL-EE

The existence of multiple naming conventions reflects the compound's relevance across different chemical disciplines, from medicinal chemistry to organic synthesis. The systematic IUPAC name emphasizes its stereochemistry with the (S) or (2S) designation, which is critical for understanding its three-dimensional structure and potential biological activity.

Structural Features and Stereochemistry

Molecular Structure

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate contains several key structural elements that define its chemical behavior:

  • A primary amine group at the alpha carbon

  • An ethyl ester functional group

  • A fluorine atom at the gamma position (carbon-4)

  • Two methyl groups at the gamma carbon

  • A stereogenic center at the alpha carbon with S-configuration

Physical and Chemical Properties

Empirical Properties

The physical and chemical properties of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate are summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolid
ColorLight yellow to yellow
Boiling Point200.2±25.0 °C (Predicted)
Density1.020±0.06 g/cm³ (Predicted)
pKa6.44±0.48 (Predicted)
LogP2.14330 (for sulfate salt)
Polar Surface Area (PSA)135.30000 (for sulfate salt)

Chemical Reactivity

As an amino acid derivative, (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is expected to exhibit reactivity characteristic of both primary amines and esters. The primary amine group can participate in various nucleophilic substitution reactions, form amide bonds, and undergo reactions with carbonyl compounds. The ester functionality can undergo hydrolysis, transesterification, and reduction reactions.

Related Compounds and Derivatives

Sulfate Salt Form

A significant derivative of the compound is its sulfate salt form, which has distinct properties and identifiers:

Table 3: Properties of (S)-Ethyl 2-Amino-4-Fluoro-4-Methylpentanoate Sulfate

PropertyValueSource
CAS Number848949-85-9
Molecular FormulaC₈H₁₈FNO₆S or C₈H₁₆FNO₂·H₂SO₄
Molecular Weight275.29 or 275.298 g/mol
Melting Point105-106 °C
EC Number639-777-1

The sulfate salt form may offer advantages for certain applications, including potentially improved solubility in aqueous media, enhanced stability, or modified pharmacokinetic properties compared to the free base form.

Complex Derivatives

More complex derivatives of this compound have been developed for specialized research applications. One example is (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate (CAS: 2673270-35-2) . This compound represents a more complex molecular structure with the addition of a protected proline moiety, potentially for use in peptide synthesis or other specialized applications.

Applications and Research Significance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator